Diethyl fluoromalonate

Beschreibung

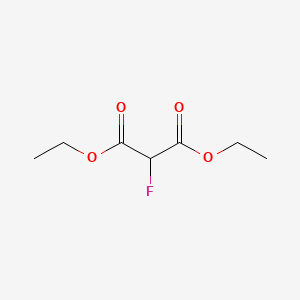

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWQBFVDZPZZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218626 | |

| Record name | Malonic acid, fluoro-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-88-1 | |

| Record name | Propanedioic acid, 2-fluoro-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl fluoromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 685-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, fluoro-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl fluoromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL FLUOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RG5PXU326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Fluoromalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl fluoromalonate is a pivotal fluorinated building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique structural feature, a fluorine atom at the α-position of a dicarbonyl compound, imparts desirable properties to target molecules, including enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and applications of this compound, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. Detailed experimental protocols for its preparation and comprehensive data are presented to facilitate its practical application in the laboratory.

History and Discovery

The exploration of fluorinated malonate esters began in the mid-20th century, driven by the growing interest in organofluorine chemistry for biological applications. The first documented fluorination of a malonate ester was reported in 1958 , utilizing the highly reactive and potentially hazardous electrophilic fluorinating agent, perchloryl fluoride (B91410) (FClO₃)[1]. This early work laid the groundwork for the development of more selective and safer fluorination methods.

An early synthetic approach to this compound involved the condensation of fluoroacetic acid derivatives . Specifically, the reaction of the sodium enolate of ethyl fluoroacetate (B1212596) with ethyl chloroformate was investigated, though it provided the desired product in a low yield of only 21%[1]. These initial studies highlighted the challenges in selectively introducing a single fluorine atom into the malonate backbone and spurred further research into more efficient synthetic routes. The subsequent development of halogen exchange reactions and more sophisticated electrophilic fluorinating agents in the late 20th and early 21st centuries, particularly by companies like Bayer and Solvay, has made this compound a readily accessible and economically viable reagent for a wide range of applications[1].

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁FO₄ | [2][3][4][5] |

| Molecular Weight | 178.16 g/mol | [2][3][4][5][6] |

| CAS Number | 685-88-1 | [2][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Boiling Point | 121-122 °C at 30 mmHg | [2][3] |

| 102-103 °C at 13.5 mmHg | [8] | |

| 110-111 °C at 20 mmHg | [8] | |

| Density | 1.129 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.407 | [9] |

| Flash Point | 62 °C | [8] |

Spectroscopic Data

| Spectrum Type | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | CDCl₃ | 1.34 (t, 6H), 4.33 (q, 4H), 5.28 (d, J=48.5 Hz, 1H) | [8] |

| ¹³C NMR | CDCl₃ | 13.9, 62.6, 85.2 (d, J=195 Hz), 163.9 (d, J=24 Hz) | [8] |

| ¹⁹F NMR | CDCl₃ | -195.17 (d, J=48.5 Hz) | [8] |

| IR (Neat) | - | 2985, 1770, 1745, 1032 | [8] |

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound, ranging from early, low-yield procedures to modern, efficient industrial processes. The three primary approaches are electrophilic fluorination, halogen exchange, and condensation reactions.

Electrophilic Fluorination of Diethyl Malonate

This is the most direct method for synthesizing this compound, involving the reaction of the enolate of diethyl malonate with an electrophilic fluorine source.

This protocol describes a Lewis acid-catalyzed fluorination of diethyl malonate.

Materials:

-

Diethyl malonate

-

N-Fluorobis(methanesulfonyl)imide (NFSI)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of N-fluorobis(methanesulfonyl)imide (382.4 mg, 2.0 mmol) in dichloromethane (10 mL) at room temperature, add diethyl malonate (160.2 mg, 1.0 mmol) and titanium(IV) isopropoxide (0.16 mL, 0.5 mmol).[8]

-

Stir the reaction mixture at room temperature for 12 hours.[8]

-

Upon completion of the reaction, quench with water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

Purify the crude product by silica (B1680970) gel column chromatography.

Halogen Exchange

This method involves a two-step process: the chlorination of diethyl malonate followed by a fluorine-for-chlorine exchange. This approach is particularly suitable for large-scale industrial production.

This protocol is based on a patented industrial method.[10]

Step 1: Preparation of Diethyl Chloromalonate

-

In a suitable reaction vessel, add diethyl malonate (16.0 g, 0.1 mol) and magnesium chloride.

-

The specific conditions for chlorination (e.g., solvent, temperature, and chlorinating agent) can vary, but a common method involves reacting with a suitable chlorinating agent in the presence of a catalyst like magnesium chloride.[10]

Step 2: Preparation of this compound

-

In a 100 mL three-necked flask, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (24.8 g, 0.2 mol) and hydrogen fluoride (11.5 g).[10]

-

Stir the mixture and add diethyl chloromalonate (15.7 g, 0.1 mol).[10]

-

Heat the reaction mixture to 80 °C and maintain for 12 hours.[10]

-

After the reaction is complete, hydrolyze the mixture.

-

Extract the product and dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound. The reported yield for this fluorination step is 83%.[10]

Note: The Solvay process using a DBN/HF complex can achieve up to 91% conversion on a large scale, while the Bayer process using triethylamine (B128534) and triethylamine·3HF gives a yield of 82%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules. The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.

Key Applications:

-

Synthesis of Fluorinated Heterocycles: It is a crucial precursor for creating fluorinated pyrimidines, quinolines, and other heterocyclic systems that form the core of many pharmaceuticals.[1] For instance, it has been used in the synthesis of novel antibacterial drugs and the fungicide Fluoxastrobin.[1][3]

-

Enzyme Inhibitors: The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its strong electron-withdrawing nature can influence the acidity of neighboring protons, making it a valuable component in the design of enzyme inhibitors.[11]

-

Fluorinated Amino Acids: this compound serves as a starting material for the synthesis of α-fluoro-β-amino acids and other unnatural amino acids that can be incorporated into peptides to enhance their stability and biological activity.[11]

-

Agrochemicals: It is used in the production of modern pesticides and herbicides.[3]

-

Materials Science: this compound is also employed in the synthesis of fluorinated polymers and liquid crystals.[2][3]

The reactivity of the α-proton and the presence of two ester functionalities allow for a variety of subsequent chemical transformations, including alkylation, condensation, and cyclization reactions, making this compound a highly valuable and versatile tool for medicinal and synthetic chemists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound In-depth Market Research Report - Hopewell Life Sciences [hopewell-life.com]

- 4. This compound | 685-88-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound 97 685-88-1 [sigmaaldrich.com]

- 10. CN102557937A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

Diethyl Fluoromalonate: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl fluoromalonate is a pivotal fluorinated building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the malonic ester framework imparts unique chemical properties that are leveraged in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical and spectroscopic properties, and its diverse applications. Detailed experimental protocols for key synthetic methodologies are presented, and quantitative data are summarized for ease of reference. Visual diagrams of synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound (CAS No. 685-88-1), also known as diethyl 2-fluoropropanedioate, is a colorless to pale yellow liquid.[1][2] Its molecular structure, featuring a fluorine atom at the α-position to two carbonyl groups, makes it a highly valuable reagent in organic synthesis.[2] The electron-withdrawing nature of the fluorine atom enhances the acidity of the α-proton, influencing its reactivity in various chemical transformations. This guide explores the synthesis, properties, and applications of this versatile compound, providing a technical resource for researchers in organic chemistry and drug discovery.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the direct fluorination of diethyl malonate or halogen exchange reactions.

Direct Fluorination of Diethyl Malonate

A common method for the synthesis of this compound involves the direct fluorination of diethyl malonate using electrophilic fluorinating agents.

One documented procedure utilizes iodosylbenzene (PhIO) and triethylamine (B128534) pentahydrogen fluoride (B91410) salt (Et3N·5HF) in 1,2-dichloroethane (B1671644) (DCE).[4][5] This method provides a good yield of the desired product.

Another approach employs N-fluorobis(methanesulfonyl)imide (NFSI) in the presence of a titanium catalyst, such as tetra-iso-propoxy orthotitanate.[5]

Halogen Exchange Reactions

An alternative synthetic strategy involves the halogen exchange of diethyl chloromalonate. This method typically utilizes a fluoride ion source to replace the chlorine atom with fluorine.[6] A patented process describes the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) complexed with hydrogen fluoride (HF) to achieve high conversion rates on a large scale.[6][7] Another procedure employs triethylamine and triethylamine·3HF for the same transformation, resulting in a high yield.[6]

Synthesis Workflow

Caption: Synthetic routes to this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 685-88-1 | [3] |

| Molecular Formula | C₇H₁₁FO₄ | [3] |

| Molecular Weight | 178.16 g/mol | [3][8] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 121-122 °C at 30 mmHg | [1][9] |

| Density | 1.129 g/mL at 25 °C | [1][9] |

| Refractive Index (n20/D) | 1.407 | [1][9] |

| Flash Point | 62 °C (closed cup) | [9][10] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2][3] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.34 (t, J=7 Hz, 6H, CH₃), 4.33 (q, J=7 Hz, 4H, CH₂), 5.28 (d, J=48.5 Hz, 1H, CHF) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 13.9, 62.6, 85.2 (d, J=195 Hz), 163.9 (d, J=24 Hz) | [5] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -195.17 (d, J=48.5 Hz) | [5] |

| IR (CCl₄) | Bands from 2985 – 1032 cm⁻¹ | [5] |

| IR (Nujol) | Bands from 1745 – 1770 cm⁻¹ | [5] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below.

Synthesis via Direct Fluorination with PhIO and Et₃N·5HF[4][5]

Materials:

-

Iodosylbenzene (PhIO)

-

Triethylamine pentahydrogen fluoride salt (Et₃N·5HF)

-

Diethyl malonate

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a Teflon test tube equipped with a stirring bar, add iodosylbenzene (550 mg, 2.5 mmol), triethylamine pentahydrogen fluoride salt (800 mg, 4.0 mmol), and 1,2-dichloroethane (1 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of diethyl malonate (160 mg, 1.0 mmol) in 1,2-dichloroethane (1 mL) to the test tube.

-

Seal the test tube with a septum and heat the reaction mixture at 70 °C in an oil bath with stirring for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-CH₂Cl₂ eluent to obtain this compound.

Experimental Workflow: Direct Fluorination

Caption: Step-by-step workflow for direct fluorination.

Synthesis via Halogen Exchange[7]

Materials:

-

Diethyl chloromalonate

-

1,5-diazabicyclo[4.3.0]non-5-ene (DBN)

-

Hydrogen fluoride (HF)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, add 24.8 g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene and 11.5 g of HF.

-

Stir the mixture and then add 15.7 g (0.1 mol) of diethyl chloromalonate.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours.

-

After the reaction is complete, perform hydrolysis.

-

Extract the product and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[3]

-

Synthesis of Fluorinated Compounds: It serves as a key building block for the synthesis of various fluorinated organic compounds.[3] The presence of the fluorine atom can enhance the biological activity and metabolic stability of molecules.[3]

-

Drug Development: this compound is crucial in the development of new drugs.[3] It is used in the synthesis of fluorinated heterocycles, which are common scaffolds in many pharmaceuticals.[6] For instance, it has been used in the synthesis of 5-fluoropyrimidine (B1206419) derivatives, which are known for their antibacterial properties.[6][11]

-

Material Science: The compound is also used in the production of fluorinated polymers, contributing to materials with enhanced chemical resistance and thermal stability.[3]

-

Organic Chemistry Research: As a versatile reagent, it is employed in exploring new reaction pathways and developing innovative synthetic methodologies.[3] It can undergo reactions such as Michael additions and can be used to synthesize α-fluoro carboxylic acid derivatives.[6][11]

Safety and Handling

This compound is classified as a combustible liquid and can cause severe skin burns and eye damage.[8][12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including faceshields, gloves, and respirators, should be used when handling this chemical.[9] It should be stored away from heat, sparks, and open flames, as well as strong bases and oxidizing agents.[12]

Conclusion

This compound is a highly valuable and versatile fluorinated building block in organic synthesis. The synthetic methods outlined in this guide provide reliable routes to access this important compound. Its unique properties make it an essential tool for researchers and scientists, particularly in the field of drug development, where the introduction of fluorine can significantly enhance the pharmacological profile of bioactive molecules. Proper handling and storage are crucial to ensure safety when working with this reactive compound.

References

- 1. This compound | 685-88-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102557937A - Preparation method for this compound - Google Patents [patents.google.com]

- 8. This compound | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 685-88-1 [sigmaaldrich.com]

- 10. bdmaee.net [bdmaee.net]

- 11. guidechem.com [guidechem.com]

- 12. synquestlabs.com [synquestlabs.com]

diethyl fluoromalonate CAS number and structure

An In-depth Technical Guide to Diethyl Fluoromalonate

Introduction

This compound is a versatile organofluorine compound widely utilized as a key building block in organic synthesis and pharmaceutical development.[1][2] Its significance lies in the strategic introduction of a fluorine atom into molecular structures, a modification known to enhance critical properties such as metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] This guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, spectroscopic data, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental identification details for this compound are summarized below. It is a derivative of malonic acid where one of the alpha-hydrogens is substituted with a fluorine atom.[1]

Chemical Structure: FCH(COOC₂H₅)₂[4]

| Identifier | Value |

| CAS Number | 685-88-1[1][5][6][7][8] |

| IUPAC Name | diethyl 2-fluoropropanedioate[9] |

| Molecular Formula | C₇H₁₁FO₄[1][5][6][7][9] |

| Molecular Weight | 178.16 g/mol [5][6][7] |

| Synonyms | Diethyl 2-fluoromalonate, Fluoromalonic acid diethyl ester[5][6][9] |

| InChI Key | GOWQBFVDZPZZFA-UHFFFAOYSA-N[6][9] |

| SMILES | CCOC(=O)C(F)C(=O)OCC[6][9] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, characterization, and use in synthetic procedures. It is typically a clear, colorless to pale yellow liquid.[1][6]

Table 2.1: Physical Properties

| Property | Value |

| Form | Liquid[4][6] |

| Boiling Point | 121-122 °C at 30 mmHg[4][6] |

| Density | 1.129 g/mL at 25 °C[4][6] |

| Refractive Index (n20/D) | 1.407[5][6] |

| Flash Point | 62 °C (144 °F)[4][6] |

| pKa | 10.40 ± 0.46 (Predicted)[1][6] |

| Solubility | Insoluble in water; soluble in organic solvents[1][10] |

| Storage Temperature | 2-8°C, under inert gas[1][2][6] |

Table 2.2: Spectroscopic Data

| Spectrum Type | Data |

| ¹H-NMR | (400 MHz, CDCl₃) δ 1.34 (t, J=7 Hz, 6H, CH₃), 4.33 (q, J=7 Hz, 4H, CH₂), 5.28 (d, J=48.5 Hz, 1H, CHF)[5] |

| ¹³C-NMR | (100 MHz, CDCl₃) δ 13.9, 62.6, 85.2 (d, J=195 Hz), 163.9 (d, J=24 Hz)[5] |

| ¹⁹F-NMR | (376 MHz, CDCl₃) δ -195.17 (d, J=48.5 Hz)[5] |

Safety and Hazard Information

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[9][11] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be used when handling this chemical.[4]

Table 3.1: GHS Hazard Information

| Identifier | Code & Description |

| Pictogram | GHS05 (Corrosion)[4][6] |

| Signal Word | Danger[4][6][12] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[4][6][9] |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405[4][6] |

| Hazard Class | 8[6][13] |

| Packing Group | III[6][13] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods include direct fluorination of diethyl malonate or halogen exchange from diethyl chloromalonate.[3]

Protocol 1: Direct Fluorination of Diethyl Malonate

This protocol describes the fluorination of a malonic ester using iodosylbenzene (PhIO) and triethylamine (B128534) pentahydrogen fluoride (B91410) salt (Et₃N·5HF).[5][14]

Reagents and Materials:

-

Iodosylbenzene (PhIO)

-

Triethylamine pentahydrogen fluoride salt (Et₃N·5HF)

-

Diethyl malonate

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Teflon test tube with septum cap

-

Stirring bar

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a Teflon test tube, add iodosylbenzene (550 mg, 2.5 mmol), triethylamine pentahydrogen fluoride salt (800 mg, 4.0 mmol), and 1,2-dichloroethane (1 mL).[5][14]

-

Add diethyl malonate (1 mmol) and an additional 1 mL of 1,2-dichloroethane to the mixture.[5][14]

-

Seal the test tube with a septum cap and heat the reaction mixture at 70°C for 24 hours with continuous stirring.[5][14]

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with aqueous sodium bicarbonate.[5][14]

-

Extract the product with dichloromethane (3 x 10 mL).[5][14]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[5][14]

-

Concentrate the solution under reduced pressure to obtain the crude product.[5][14]

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[5][14]

Caption: Workflow for the direct fluorination of diethyl malonate.

Protocol 2: Halogen Exchange from Diethyl Chloromalonate

This method involves a halogen exchange reaction, where the chlorine atom in diethyl chloromalonate is replaced by fluorine using a fluoride source.[3][15]

Reagents and Materials:

-

Diethyl chloromalonate

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Hydrogen fluoride (HF)

-

Anhydrous sodium sulfate

-

Three-necked flask

-

Stirring apparatus

Procedure:

-

In a 100 mL three-necked flask, add 24.8g (0.2 mol) of 1,5-diazabicyclo[4.3.0]non-5-ene and 11.5g of hydrogen fluoride (HF).[15]

-

Stir the mixture, then add 15.7g (0.1 mol) of diethyl chloromalonate.[15]

-

Heat the reaction mixture to 80°C and maintain for 12 hours.[15]

-

Upon completion, perform hydrolysis and extract the product.[15]

-

Dry the organic layer over anhydrous sodium sulfate.[15]

-

Remove the solvent under reduced pressure to obtain the final product.[15] A yield of 83% has been reported for this method.[15]

Applications in Research and Drug Development

This compound is a valuable reagent primarily due to its role as a precursor to fluorinated molecules.[2] Its applications span various areas of chemical and pharmaceutical research.

Key Application Areas:

-

Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing fluorinated drugs.[1][2][7] The presence of fluorine can significantly alter a drug's pharmacokinetic and pharmacodynamic profile. It has been used in the synthesis of novel antibacterial agents, such as 5-fluoropyrimidine (B1206419) derivatives.[3][16]

-

Organic Synthesis Building Block: It serves as a versatile building block for introducing the FCH(COOEt) moiety into various organic molecules.[1][2] It can undergo reactions like Michael additions and is used in the synthesis of heterocyclic compounds.[3][16]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. This compound is a key intermediate in this field.[2]

-

Material Science: It is used in the production of fluorinated polymers and advanced materials, which can exhibit unique properties like enhanced thermal stability and chemical resistance.[2]

Caption: Key application areas of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 97 685-88-1 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 685-88-1 [chemicalbook.com]

- 7. This compound | 685-88-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bdmaee.net [bdmaee.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 685-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN102557937A - Preparation method for this compound - Google Patents [patents.google.com]

- 16. guidechem.com [guidechem.com]

Spectroscopic Properties of Diethyl Fluoromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of diethyl fluoromalonate, a key building block in the synthesis of various pharmaceutical compounds. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom's environment within the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) at room temperature (25°C).

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.28 | Doublet (d) | 48.5 | 1H | CHF |

| 4.33 | Quartet (q) | 7.0 | 4H | OCH₂ CH₃ |

| 1.34 | Triplet (t) | 7.0 | 6H | OCH₂CH₃ |

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 163.9 | Doublet (d) | 24.0 | C =O |

| 85.2 | Doublet (d) | 195.0 | C HF |

| 62.6 | Singlet (s) | - | OCH₂ CH₃ |

| 13.9 | Singlet (s) | - | OCH₂CH₃ |

Table 3: ¹⁹F NMR Data for this compound (376 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -195.17 | Doublet (d) | 48.5 | F |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are indicative of C-H, C=O, and C-O bonds.

Table 4: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Strong | C-H stretch (alkane) |

| 1770-1745 | Strong | C=O stretch (ester) |

| 1300-1000 | Strong | C-O stretch (ester) |

| ~1032 | Moderate | C-F stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used to confirm its molecular weight and aspects of its structure. The molecular ion peak is observed, and characteristic losses of ethoxy and carbethoxy groups are prominent.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 133 | [M - OCH₂CH₃]⁺ |

| 105 | [M - COOCH₂CH₃]⁺ |

| 85 | [O=C-CH-CO₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H, ¹³C, ¹⁹F.

-

Solvent: CDCl₃.

-

Temperature: 25°C.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 128-1024 (or as needed for adequate signal-to-noise).

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single pulse (proton-coupled or decoupled).

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Transfer the solution to a 2 mL GC autosampler vial and cap it.

Instrumental Parameters:

-

Gas Chromatograph:

-

Inlet: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

References

physical and chemical properties of diethyl fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl fluoromalonate is a fluorinated organic compound with significant applications in synthetic organic chemistry. Its unique chemical properties, stemming from the presence of a fluorine atom on the alpha-carbon to two ester groups, make it a valuable building block for the synthesis of various pharmaceuticals and other complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key reactive characteristics.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is soluble in many common organic solvents but has limited solubility in water.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁FO₄ | [4][5] |

| Molecular Weight | 178.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 121-122 °C at 30 mmHg | [4][5] |

| 102-103 °C at 13.5 mmHg | [1] | |

| 110-111 °C at 20 mmHg | [1] | |

| Density | 1.129 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.407 | [4][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [4] |

| Solubility | Insoluble in water | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.34 (t, J = 7.1 Hz, 6H), 4.33 (q, J = 7.1 Hz, 4H), 5.28 (d, J = 48.5 Hz, 1H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 13.9, 62.6, 85.2 (d, J = 195 Hz), 163.9 (d, J = 24 Hz) | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -195.17 (d, J = 48.5 Hz) | [1] |

| Infrared (IR) | Bands at 2985, 1770-1745, 1032 cm⁻¹ | [1] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Electrophilic Fluorination

A prevalent method for the synthesis of this compound is the electrophilic fluorination of diethyl malonate.

Experimental Protocol:

-

Reaction Setup: In a Teflon test tube equipped with a magnetic stir bar, combine iodosylbenzene (PhIO, 550 mg, 2.5 mmol) and triethylamine (B128534) pentahydrogen fluoride (B91410) (Et₃N·5HF, 800 mg, 4.0 mmol).[4][5]

-

Add 1,2-dichloroethane (B1671644) (DCE, 1 mL) to the mixture and stir at room temperature for 15 minutes.[4][5]

-

To this stirring mixture, add a solution of diethyl malonate (1 mmol) in DCE (1 mL).[4][5]

-

Seal the test tube with a septum and heat the reaction mixture at 70 °C for 24 hours with continuous stirring.[4][5]

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5]

-

Extract the product with dichloromethane (B109758) (CH₂Cl₂, 3 x 10 mL).[4][5]

-

Combine the organic layers and wash with brine (20 mL).[4][5]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and dichloromethane as the eluent to yield pure this compound.[5]

Caption: Synthesis workflow for this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1]

-

The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).[1]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and an appropriate standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).[1]

Chemical Reactivity and Applications

The presence of the electron-withdrawing fluorine atom and two ester groups significantly influences the reactivity of the alpha-carbon. This makes this compound a versatile intermediate in organic synthesis.

-

Nucleophilic Substitution: The fluorine atom can be displaced by various nucleophiles, although this is less common than reactions at the acidic alpha-proton.

-

Enolate Formation and Alkylation: The proton on the alpha-carbon is acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in alkylation reactions.

-

Decarboxylation: Similar to other malonic esters, derivatives of this compound can undergo hydrolysis and subsequent decarboxylation to produce α-fluoro carboxylic acids.

-

Heterocycle Synthesis: this compound is a key precursor in the synthesis of various fluorinated heterocyclic compounds, which are important scaffolds in medicinal chemistry.[2]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][6] It is also combustible.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4][7]

-

Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[7] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the introduction of fluorine into organic molecules. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an accessible building block for researchers in academia and industry. Proper handling and adherence to safety precautions are essential when working with this compound. This guide provides a solid foundation for the safe and effective use of this compound in the laboratory.

References

- 1. CN102557937A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

A Theoretical and Computational Guide to the Reactivity of Diethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of diethyl fluoromalonate (DEF), a critical building block in modern medicinal chemistry and drug development.[1] By leveraging theoretical calculations, primarily Density Functional Theory (DFT), this document elucidates the core principles governing DEF's reactivity, offering predictive insights into its chemical behavior.[2][3]

Core Concepts in this compound Reactivity

This compound's unique reactivity stems from the interplay of several electronic factors. The presence of a fluorine atom on the α-carbon, flanked by two electron-withdrawing ethyl ester groups, creates a highly electrophilic center and significantly acidifies the α-proton. This structure dictates its primary modes of reaction: susceptibility to nucleophilic attack and the ready formation of a stabilized enolate.[4]

-

Electrophilicity: The α-carbon is electron-deficient, making it a prime target for nucleophiles.

-

Acidity: The α-hydrogen is readily abstracted by bases, leading to the formation of a fluorinated enolate intermediate, which is a potent nucleophile itself.[4][5]

Computational Methodology: A Standard Protocol

To investigate the reaction mechanisms and energetics of DEF, a standardized computational protocol is employed. This ensures consistency and allows for the comparison of calculated values across different reaction types.

Protocol: DFT Analysis of DEF Reactions

-

Software: All calculations are performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost.[2] A popular functional for organic reactions is B3LYP, while range-separated hybrid functionals like ωB97X-D are often used for improved accuracy, especially in systems with non-covalent interactions.[2][6]

-

Basis Set: Geometries of all species (reactants, intermediates, transition states, and products) are optimized using a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe anionic species and transition states.[6]

-

Solvation Modeling: To simulate reaction conditions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model is applied, with a solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).[6]

-

Transition State Verification: Frequency calculations are performed on all optimized structures. Reactants and products will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the transition state connects the correct reactant and product states.

Key Reaction Classes: Theoretical Insights

One of the most fundamental reactions of DEF is the displacement of the fluorine atom by a nucleophile. Theoretical calculations are invaluable for understanding the transition state and the factors influencing the reaction barrier.[6]

Table 1: Calculated Energy Barriers for the S_N2 Reaction of DEF with Azide (N₃⁻)

| Level of Theory / Basis Set | Solvent Model | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |

| B3LYP / 6-311+G(d,p) | PCM (DMSO) | 24.8 | -12.5 |

| ωB97X-D / def2-TZVP | SMD (DMSO) | 23.9 | -13.1 |

| M06-2X / 6-311+G(d,p) | PCM (Acetonitrile) | 24.2 | -12.8 |

Note: The data presented in this table is illustrative and representative of typical values obtained from DFT calculations for this class of reaction. Actual values will vary based on the specific nucleophile, level of theory, and solvent system.

The reaction proceeds via a classic backside attack mechanism. The workflow for calculating the energy profile is depicted below.

Caption: Workflow for locating and verifying the S_N2 transition state.

The potential energy surface shows a single barrier corresponding to the transition state.

References

- 1. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Modelling of growth reaction pathways of zincone ALD/MLD hybrid thin films: a DFT study of precursor screening and the diethyl zinc pulse - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl Fluoromalonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of diethyl fluoromalonate, a key fluorinated building block in modern organic synthesis. The document details its core physicochemical properties, outlines established experimental protocols for its synthesis, and explores its significant applications in research and industry.

Core Properties of this compound

This compound is a colorless to light yellow liquid widely utilized for introducing fluorine atoms into molecular structures, a strategy often employed to enhance the biological activity and metabolic stability of pharmaceuticals and agrochemicals.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₁FO₄[1][2][3][4][5][6] |

| Molecular Weight | 178.16 g/mol [1][2][4][6] (also reported as 178.1582 g/mol [3][5]) |

| IUPAC Name | diethyl 2-fluoropropanedioate[2] |

| CAS Number | 685-88-1[1][2][3][5] |

| Synonyms | Diethyl 2-fluoromalonate, Fluoromalonic acid diethyl ester[2][3] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.15 g/mL (Lit.)[1] (also reported as 1.129 g/mL at 25 °C) |

| Boiling Point | 122 °C at 30 mmHg (Lit.)[1] |

| Refractive Index | n20/D 1.41 (Lit.)[1] (also reported as 1.407) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common approaches involve either the direct electrophilic fluorination of a malonate precursor or a halogen exchange reaction.

This protocol describes a method for the direct fluorination of diethyl malonate using iodosylbenzene (PhIO) as an activator and a fluoride (B91410) salt.

Methodology:

-

In a Teflon test tube, combine iodosylbenzene (PhIO, 550 mg, 2.5 mmol), triethylamine (B128534) pentahydrogen fluoride salt (Et₃N·5HF, 800 mg, 4.0 mmol), and 1,2-dichloroethane (B1671644) (DCE, 1 mL).[7][8]

-

Add diethyl malonate (1 mmol) and an additional 1 mL of DCE to the reaction mixture.[7][8]

-

Seal the test tube with a septum and heat the reaction at 70 °C for 24 hours with continuous stirring.[7][8]

-

After the reaction is complete, cool the mixture and neutralize it with an aqueous solution of sodium bicarbonate (NaHCO₃).[7][8]

-

Extract the product with dichloromethane (B109758) (CH₂Cl₂, 3 x 10 mL).[7][8]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[7][8]

-

Concentrate the solution under reduced pressure to yield the crude product.[7][8]

-

Purify the product via column chromatography on silica (B1680970) gel using a hexane-CH₂Cl₂ eluent.[7][8]

This approach involves a two-step process: the chlorination of diethyl malonate followed by a fluorine-for-chlorine exchange. This method is noted for its application in large-scale industrial production.[9][10]

Step A: Preparation of Diethyl Chloromalonate

-

In a suitable reaction vessel, add diethyl malonate (0.1 mol) and magnesium chloride (19.0 g).[11]

-

The reaction can be accelerated using microwave irradiation (e.g., 700W for 2 minutes).[11]

-

After cooling, extract the mixture with dichloromethane (50 mL, twice).[11]

-

Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to obtain diethyl chloromalonate.[11]

Step B: Fluorination via Halogen Exchange

-

In a 100 mL three-necked flask, combine 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.2 mol) and hydrogen fluoride (HF, 11.5 g). This forms the DBN·HF complex, which serves as the fluoride source.

-

Add the diethyl chloromalonate (0.1 mol) prepared in Step A.[11]

-

Heat the mixture to 80 °C and maintain the reaction for 12 hours.[11]

-

Upon completion, perform hydrolysis, extract the product, and dry the organic layer over sodium sulfate.[11]

-

Remove the solvent under reduced pressure to obtain the final product, this compound.[11]

Key Applications and Significance

This compound is a versatile reagent with significant applications in several fields:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the creation of fluorinated compounds.[1] The fluorine moiety can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. It is a key starting material for certain fungicides.[10]

-

Drug Development: The compound is instrumental in developing new drugs where a fluorinated group is desired to enhance metabolic stability or binding affinity.[1] For instance, it is used in the synthesis of 5-fluoropyrimidine (B1206419) derivatives, a class of compounds with antibacterial properties.[9]

-

Material Science: It is used in the production of specialized fluorinated polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1]

-

Research Chemistry: As a versatile building block, it allows researchers to explore novel reaction pathways and methodologies in organic synthesis.[1] It has been used to study carboxylesterase activities in complex biological systems.

Visualized Workflow: Halogen Exchange Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via the halogen exchange pathway, a common industrial method.[9][11]

Caption: Synthesis workflow for this compound via halogen exchange.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H11FO4 | CID 12702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 685-88-1 | FD15041 | Biosynth [biosynth.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound In-depth Market Research Report - Hopewell Life Sciences [hopewell-life.com]

- 11. CN102557937A - Preparation method for this compound - Google Patents [patents.google.com]

Stability and Storage of Diethyl Fluoromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl fluoromalonate is a valuable reagent in organic synthesis, particularly for the introduction of fluorine into molecular structures, a common strategy in the development of pharmaceuticals and agrochemicals.[1][2][3] Understanding the stability and proper storage of this compound is critical to ensure its integrity, reactivity, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and potential degradation pathways. While specific kinetic data on its decomposition is not extensively available in public literature, this guide summarizes the existing knowledge from safety data sheets and supplier information to provide best practice recommendations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 685-88-1 | [1][4][5] |

| Molecular Formula | C₇H₁₁FO₄ | [1][4] |

| Molecular Weight | 178.16 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 121-122 °C at 30 mmHg | [5] |

| Density | 1.129 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.407 | [4][5][6] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [1][6] |

| Solubility | Insoluble in water, soluble in organic solvents. | [3][6] |

Stability Profile

This compound is generally considered stable under recommended storage and handling conditions.[4] However, its stability can be compromised by exposure to certain conditions and incompatible materials.

Thermal Stability

While a specific decomposition temperature is not available, this compound is a combustible liquid.[4] It is advised to keep it away from heat, sparks, and open flames.[4] Thermal decomposition is known to generate hazardous products, including carbon oxides and hydrogen fluoride.[4] Risk of explosion exists if the compound is heated under confinement.[4]

Hydrolytic Stability

This compound is listed as moisture-sensitive.[4] Contact with water can lead to hydrolysis of the ester groups, which would likely be accelerated by the presence of acids or bases. The expected hydrolysis products would be ethanol (B145695) and fluoromalonic acid, which itself may be unstable.

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Strong bases: Can catalyze hydrolysis and other decomposition reactions.[4]

-

Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.[4]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the quality and safety of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 10°C - 25°C. | [1][6] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) to protect from moisture. | [4] |

| Container | Keep in a tightly closed container. | [1] |

| Ventilation | Use in a well-ventilated area. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [4] |

| Handling | Avoid breathing fumes, mist, spray, or vapors. Avoid contact with skin and eyes. Use non-sparking tools and proper grounding procedures to prevent static discharge. | [4] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and thermal decomposition.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

While specific, published stability studies on this compound are scarce, a general workflow for assessing the stability of chemical compounds can be applied. This involves subjecting the compound to stressed conditions and analyzing for degradation over time.

General Experimental Workflow for Stability Testing

Caption: A logical workflow for assessing the stability of this compound.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A common method for quantifying the parent compound and detecting the appearance of degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile compounds and can be used to identify degradation products by their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of any significant degradation products that are isolated.

-

Karl Fischer Titration: To determine the water content, which is a critical parameter for this moisture-sensitive compound.

Conclusion

This compound is a stable compound when stored and handled under the recommended conditions of a cool, dry environment under an inert atmosphere, and away from incompatible materials such as strong bases and oxidizing agents. Its primary stability concerns are sensitivity to moisture, leading to hydrolysis, and thermal decomposition at elevated temperatures. For researchers, scientists, and drug development professionals, adherence to the storage and handling guidelines outlined in this document is paramount to ensure the compound's integrity for synthetic applications and to maintain a safe laboratory environment. When specific stability data is required for a particular application, a systematic study following the general workflow described herein is recommended.

References

Diethyl Fluoromalonate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of diethyl fluoromalonate (CAS No. 685-88-1), a versatile fluorinated building block crucial for advancements in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and drug development professionals, this document details the compound's commercial availability, physicochemical properties, and key applications in organic synthesis, supported by experimental protocols and workflow visualizations.

Commercial Availability and Physicochemical Properties

This compound is readily available from various chemical suppliers in research and bulk quantities. The compound is typically offered as a colorless to light yellow liquid with purities ranging from 95% to over 99%. Below are summarized tables detailing its commercial sources and key physical and chemical properties.

Table 1: Commercial Supplier Information

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1 mL, Bulk |

| Chem-Impex | ≥ 99% (GC) | 5g, 25g, 100g, 250g, Bulk |

| Ivy Fine Chemicals | In stock | 50g, 100g, 250g, 500g, Bulk |

| TCI | >95.0% (GC) | 25g, 250g |

| Oakwood Chemical | Not specified | Not specified |

| Chemical Bull | Not specified | Bulk |

Note: Availability and pricing are subject to change. Please consult suppliers directly for current information.

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 685-88-1 | |

| Molecular Formula | C₇H₁₁FO₄ | |

| Molecular Weight | 178.16 g/mol | |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Density | 1.129 g/mL at 25 °C (lit.) | |

| Boiling Point | 121-122 °C / 30 mmHg (lit.) | |

| Refractive Index | n20/D 1.407 (lit.) | |

| Flash Point | 62 °C (143.6 °F) - closed cup | [1] |

| Purity | ≥95% to ≥99% (GC) | Multiple Suppliers |

| Storage Temperature | 2 - 8 °C | Chem-Impex |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [1] |

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in the synthesis of a wide range of fluorinated organic compounds.[2] The presence of the fluorine atom enhances the reactivity and selectivity in various chemical transformations, making it invaluable for creating novel bioactive molecules.[2] Its applications are prominent in drug development, where fluorinated moieties can improve metabolic stability and biological activity, and in materials science for producing fluorinated polymers.[2]

Key reaction types involving this compound include nucleophilic aromatic substitution, Michael additions, alkylations, and the formation of heterocyclic compounds such as fluorinated pyrimidines.[3][4]

Detailed Experimental Protocol: Synthesis of Fluorooxindoles

One of the notable applications of this compound is in the synthesis of fluorooxindole derivatives, which are important scaffolds in medicinal chemistry.[3][5] The following protocol is adapted from a study by Harsanyi et al. and involves a nucleophilic aromatic substitution (SNAAr) reaction.[3]

Reaction Scheme:

-

Step 1: Nucleophilic Aromatic Substitution: Diethyl 2-fluoromalonate reacts with 2-fluoronitrobenzene in the presence of a base to yield diethyl 2-fluoro-2-(2-nitrophenyl)malonate.

-

Step 2: Reductive Cyclization: The resulting nitro compound undergoes reductive cyclization to form the 3-fluorooxindole product.

Methodology for Step 1: Diethyl 2-fluoro-2-(2-nitrophenyl)malonate Synthesis [3]

-

Preparation: To a solution of diethyl 2-fluoromalonate (1) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Addition: Add a solution of 2-fluoronitrobenzene (2a) in DMF to the reaction mixture.

-

Heating: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for this synthetic step.

Logical Pathway: From Intermediate to Final Product

The intermediate product from the first step serves as the precursor for the final fluorooxindole. The logical progression involves a critical transformation of the nitro group.

Other Key Reactions

Michael Addition

This compound can act as a nucleophile in Michael additions to various α,β-unsaturated compounds, such as chalcones and nitroolefins.[6] These reactions are fundamental for carbon-carbon bond formation. For instance, the reaction with chalcone (B49325) derivatives in the presence of a base like potassium tert-butoxide (KOt-Bu) yields functionalized keto-esters.[7]

General Protocol for Michael Addition to Chalcones: [7]

-

Dissolve the chalcone derivative and this compound in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Add a catalytic amount of a base (e.g., KOt-Bu) at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up involves extraction with an organic solvent, washing the organic layer with water, and drying.

-

The final product is purified by column chromatography.

Synthesis of Fluorinated Pyrimidines

Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry, with applications as antiviral and anticancer agents.[1][8] this compound is a precursor for the synthesis of 5-fluoropyrimidines. The synthesis often involves the condensation of the fluoromalonate with an amidine, followed by further transformations.[4] This route is significant for the production of agrochemicals like the fungicide Fluoxastrobin and various pharmaceutical agents.[4]

Conclusion

This compound is a commercially accessible and highly valuable reagent for introducing fluorine into organic molecules. Its utility in constructing complex fluorinated compounds, including medicinally relevant scaffolds like fluorooxindoles and 5-fluoropyrimidines, underscores its importance in modern chemical synthesis. The protocols and data presented in this guide are intended to facilitate its application in research and development, paving the way for the discovery of new chemical entities with enhanced properties.

References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. new.zodml.org [new.zodml.org]

- 5. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. scispace.com [scispace.com]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Alkylation of Diethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of diethyl fluoromalonate is a key synthetic transformation for the introduction of a fluorine atom at a quaternary carbon center, a motif of growing importance in medicinal chemistry and materials science. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of organic molecules, such as metabolic stability, lipophilicity, and binding affinity. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and potential side reactions associated with the C-alkylation of this compound.

Reaction Mechanism

The alkylation of this compound proceeds via a nucleophilic substitution reaction involving the formation of a stabilized carbanion (enolate). The mechanism can be broken down into two primary steps:

-

Enolate Formation: The α-proton of this compound is acidic due to the electron-withdrawing effects of the adjacent fluorine atom and the two carbonyl groups. In the presence of a suitable base, such as sodium ethoxide, this proton is abstracted to form a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon and the oxygen atoms of the carbonyl groups.

-

Nucleophilic Attack (SN2 Reaction): The resulting fluoromalonate enolate is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This step forms a new carbon-carbon bond, yielding the α-fluoro-α-alkylated malonic ester.

It is noteworthy that the alkylation of fluoromalonate esters is reported to proceed more slowly than that of their non-fluorinated counterparts. This is attributed to the lower stability and reduced nucleophilicity of the fluoromalonate ion.

Caption: Mechanism of this compound Alkylation.

Quantitative Data

| Nucleophile | Electrophile | Product | Yield (%) | Reference |

| Sodium Diethyl Malonate | Hexafluorobenzene | Diethyl 2-(perfluorophenyl)malonate | 47 | [1] |

For illustrative purposes, the following table presents data for the alkylation of the non-fluorinated analogue, diethyl malonate, under microwave conditions, which may provide an indication of the expected reactivity trends.

| Alkyl Halide | Base | Temperature (°C) | Time (min) | Yield (%) of Mono-alkylated Product | Reference |

| Ethyl Iodide | K₂CO₃ | 160 | 45 | 93 | [2] |

| Propyl Bromide | K₂CO₃ | 185 | 45 | - | [2] |

| Butyl Bromide | K₂CO₃ | 185 | 60 | - | [2] |

| Benzyl (B1604629) Bromide | K₂CO₃ | 180 | 45 | 68 | [2] |

Experimental Protocols

The following protocols are generalized procedures for the mono-alkylation of this compound and will likely require optimization for specific substrates and scales.

Protocol 1: Mono-alkylation using Sodium Ethoxide in Ethanol (B145695)

This is a classic and widely used method for malonate alkylation.

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Primary alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) in small pieces to absolute ethanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Stir until all the sodium has reacted.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred enolate solution. The reaction may be exothermic; maintain the temperature with a water bath if necessary. After the initial addition, heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Mono-alkylation using Sodium Hydride in an Aprotic Solvent

This method is suitable for reactions where a stronger, non-nucleophilic base is preferred.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Primary alkyl halide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMF at 0 °C in a flame-dried flask under an inert atmosphere, add this compound (1.1 equivalents) dropwise.

-

Enolate Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. Hydrogen gas will be evolved during this step.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise. Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow

References

Application Notes and Protocols: Michael Addition of Diethyl Fluoromalonate to Chalcones